4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine
Overview
Description
4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine is a complex organic compound known for its unique structure and versatile applications. This compound features three bromomethyl groups attached to a terpyridine core, making it a valuable building block in coordination chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’‘-terpyridine typically involves the bromination of 4,4’,4’‘-trimethyl-2,2’:6’,2’'-terpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Coordination Reactions: The terpyridine core can coordinate with metal ions, forming complex structures useful in materials science and catalysis.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted terpyridine derivatives, metal complexes, and potentially new materials with unique electronic or photophysical properties.
Scientific Research Applications
4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine has several scientific research applications:
Coordination Chemistry: Used as a ligand to form coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Materials Science: Incorporated into polymers and other materials to enhance their mechanical and electronic properties.
Biological Studies: Investigated for potential use in drug delivery systems and as probes for biological imaging due to its ability to form stable complexes with metal ions
Mechanism of Action
The mechanism by which 4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The terpyridine core provides multiple binding sites, allowing for the formation of stable complexes. These complexes can interact with various molecular targets, influencing pathways related to catalysis, electronic properties, and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-Tris(N-pyrrolyl)triphenylamine
- 4,4’,4’'-Tris(N-carbazolyl)triphenylamine
- 4,4’,4’'-Tris(N,N-diphenylamino)triphenylamine
Uniqueness
4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine is unique due to its bromomethyl groups, which provide reactive sites for further functionalization. This makes it a versatile building block for synthesizing a wide range of derivatives and complexes, distinguishing it from other similar compounds that may lack such reactive groups .
Properties
IUPAC Name |
4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br3N3/c19-9-12-1-3-22-15(5-12)17-7-14(11-21)8-18(24-17)16-6-13(10-20)2-4-23-16/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWUBJQMFRERCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C2=CC(=CC(=N2)C3=NC=CC(=C3)CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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